Benzaldehyde phenylhydrazone

概要

説明

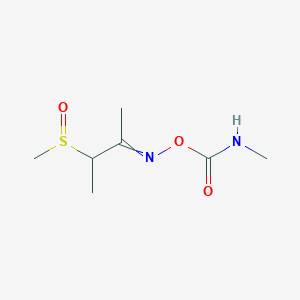

Benzaldehyde phenylhydrazone is a chemical compound with the formula C13H12N2 . It is also known by other names such as Benzalphenylhydrazine, Benzylidenephenylhydrazine, Diphenylhydrazone, and N-Phenyl-N’-benzylidenehydrazine .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . It has a molecular weight of 196.2478 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

The formation of phenylhydrazone from benzaldehyde occurs in two steps: the formation of an aminomethanol intermediate and the dehydration of the aminomethanol to give the products of reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.25 . Its physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学的研究の応用

Kinetic studies of BPH formation in acidic media have been conducted, analyzing the catalytic constants and activation parameters in different acidic environments and temperatures (Rodriquez-Pastor, Gutiérrez-Martín, Mata-Pérez, 1986).

The reactions of BPH with sulfonyl chlorides to form N-Arenesulfonyl-N-phenylhydrazones, which have potential synthetic applications, have been explored (Schantl, Hebeisen, Karpellus, 1989).

BPH has been used to investigate the catalytic effects of transition metal ions exchanged with zeolites, leading to the formation of various compounds like benzonitrile and biphenyl (Farzaneh, Soleimannejad, Ghandi, 1997).

The interaction of BPH with 1,3-diphenylnitrilimine and its thermal rearrangement to benzil β-phenylosazone have been studied, offering insights into potential chemical pathways (Buzykin, Gazetdinova, 1980).

BPH's nonlinear optical properties and charge transfer interactions have been analyzed using vibrational spectroscopy, indicating its potential in materials science (Ravikumar, Joe, Jayakumar, 2008).

The compound's role in the synthesis of pyrazoline and pyrazole derivatives through its reaction with dimethyl acetylenedicarboxylate has been investigated, demonstrating its synthetic utility (Saxena, Gudi, George, 1973).

BPH derivatives have been studied for their inhibition of protein-tyrosine kinase p56lck, highlighting their potential in medicinal chemistry (Cushman, Nagarathnam, Gopal, Geahlen, 1991).

BPH has been involved in the engineering of Escherichia coli for renewable benzyl alcohol production, indicating its relevance in biotechnological applications (Pugh, Mckenna, Halloum, Nielsen, 2015).

Safety and Hazards

生化学分析

Biochemical Properties

Benzaldehyde phenylhydrazone is known to participate in biochemical reactions, particularly in the formation of Schiff base–metal complexes . These complexes have been associated with a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and antitubercular activities

Cellular Effects

This compound has been found to have effects on cellular antioxidation . It has been suggested that it disrupts cellular antioxidation systems, which could potentially be an effective method for controlling fungal pathogens

Molecular Mechanism

The molecular mechanism of this compound involves a nucleophilic addition-elimination reaction . The compound first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) . This mechanism allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the compound undergoes a reaction to form an aminomethanol intermediate, followed by dehydration

Metabolic Pathways

It is known that the compound can chelate Fe(III) from cells, which is essential in metabolic pathways

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzaldehyde phenylhydrazone involves a condensation reaction between benzaldehyde and phenylhydrazine.", "Starting Materials": ["Benzaldehyde", "Phenylhydrazine"], "Reaction": [ "Mix benzaldehyde and phenylhydrazine in a 1:1 molar ratio in a reaction flask.", "Add a catalytic amount of acetic acid to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Cool the reaction mixture to room temperature and filter the resulting solid.", "Wash the solid with cold water and recrystallize from ethanol to obtain Benzaldehyde phenylhydrazone as a yellow crystalline solid." ] } | |

| 588-64-7 | |

分子式 |

C13H12N2 |

分子量 |

196.25 g/mol |

IUPAC名 |

N-[(Z)-benzylideneamino]aniline |

InChI |

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11- |

InChIキー |

JGOAZQAXRONCCI-KAMYIIQDSA-N |

異性体SMILES |

C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2 |

SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

正規SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

| 588-64-7 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzaldehyde phenylhydrazone?

A1: The molecular formula of this compound is C13H12N2. Its molecular weight is 196.25 g/mol.

Q2: How can I synthesize this compound?

A2: this compound is easily synthesized by reacting benzaldehyde with phenylhydrazine in a suitable solvent like ethanol or methanol. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Various techniques can be employed for characterization, including:

- IR spectroscopy: This reveals characteristic bands for C=N, N=N, and N-H stretches, providing information about the functional groups present. [, , ]

- UV-Vis spectroscopy: This displays characteristic absorption bands corresponding to π–π and n–π electronic transitions, offering insights into the conjugated system. [, ]

- NMR spectroscopy (1H and 13C): This provides detailed information about the structure and environment of hydrogen and carbon atoms within the molecule. [, ]

- Mass spectrometry: This helps determine the molecular weight and fragmentation pattern, confirming the compound's identity. []

Q4: How does the structure of this compound influence its reactivity?

A4: The presence of the azohydrazone group (-N=N-C=N-NH-) makes this compound a good chelating agent, capable of forming complexes with various metal ions. [, , ] The conjugated system within the molecule also makes it susceptible to electrophilic attack and cycloaddition reactions. [, , , ]

Q5: Can this compound be used to synthesize heterocycles?

A5: Yes, it serves as a versatile precursor for synthesizing various heterocycles. For instance, reactions with diketene yield pyrazolidin-3-one derivatives, highlighting its use in constructing five-membered rings. [] It can also react with dimethyl acetylenedicarboxylate to form pyrazole derivatives. []

Q6: What happens when this compound is treated with lead tetra-acetate?

A6: Oxidation with lead tetra-acetate leads to the formation of nitrilimines, reactive intermediates that can be trapped with dipolarophiles like acrylonitrile to yield pyrazoles. This reaction highlights the utility of this compound in generating 1,3-dipoles for heterocyclic synthesis. []

Q7: Does this compound exhibit any interesting photochemical behavior?

A7: Yes, it exhibits photochromism, meaning it undergoes reversible color change upon exposure to light. This property stems from its ability to form a red-colored formazan upon irradiation, which can then revert to the original compound in the dark. [, ]

Q8: How does this compound react with mercury(II) acetate?

A8: Treatment with mercury(II) acetate leads to mercuriation at the ortho position of the N-phenyl ring. Kinetic studies suggest that this reaction proceeds through an internal cyclometallation process involving the hydrazone imino-moiety. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry plays a vital role in understanding the electronic structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations are frequently used to predict its molecular geometry, electronic transitions, and nonlinear optical properties. [, ]

Q10: How do substituents affect the properties of this compound derivatives?

A10: Introducing electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the compound's properties. For instance, studies have explored how substituents affect the first hyperpolarizability, a crucial parameter for nonlinear optical applications. [, ] Additionally, the position and nature of substituents impact the compound's photochromic behavior and its reactivity in various chemical transformations. [, ]

Q11: Are there any applications of this compound in materials science?

A11: Its ability to form complexes with metal ions makes it a potential building block for synthesizing metal-organic frameworks (MOFs), a class of porous materials with diverse applications in catalysis, gas storage, and sensing. [] Additionally, its photochromic properties make it a candidate for developing light-sensitive materials.

Q12: What are some future directions for research on this compound?

A12:

- Exploration of its biological activity: While some studies have investigated the biological activities of formazan derivatives, further research is needed to explore the potential of this compound and its analogs in medicinal chemistry. []

- Development of novel synthetic methodologies: New and efficient synthetic routes to this compound derivatives with tailored properties are crucial for expanding their applications. []

- Understanding its environmental fate and impact: As with any chemical compound, investigating its environmental persistence, degradation pathways, and potential toxicity is vital for responsible development and utilization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。